Tetracenomycin F1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

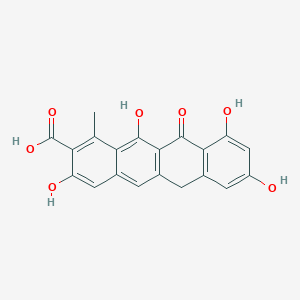

Tetracenomycin F1 is a tetracenomycin that is 1-methyl-11-oxo-6,11-dihydrotetracene-2-carboxylic acid bearing four hydroxy substituents at positions 3, 8, 10 and 12. It is a tetracenomycin, a hydroxy monocarboxylic acid and a member of phenols. It is a conjugate acid of a this compound(1-).

Applications De Recherche Scientifique

Biosynthesis and Mechanism of Action

Tetracenomycin F1 is a precursor in the biosynthesis of various tetracenomycin analogs, which possess significant biological activities. The biosynthetic pathway involves several key enzymes that convert Tcm F1 into more complex structures, including Tcm D3, which is a naphthacenequinone. The this compound monooxygenase catalyzes this transformation, indicating its crucial role in the biosynthetic process.

Enzymatic Characteristics

- Enzyme Name : this compound monooxygenase

- Molecular Weight : Approximately 37,500 Da (homotrimer)

- Optimal pH : 7.5

- Km : 7.47 µM

- Vmax : 473 nmol·min⁻¹·mg⁻¹

The enzyme does not require prosthetic groups such as flavin or heme and is sensitive to sulfhydryl-reactive agents, suggesting that specific amino acid residues are vital for its activity .

Anticancer Activity

Tetracenomycin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of ribosomal peptide translation, similar to other known anticancer agents. Research indicates that modifications to the tetracenomycin structure can enhance its potency and selectivity against cancer cells .

Antibiotic Potential

The antibacterial properties of tetracenomycins make them promising candidates for developing new antibiotics. Their ability to inhibit bacterial protein synthesis positions them as potential treatments for resistant bacterial strains. The ongoing exploration of their biosynthetic pathways allows for the generation of novel analogs with improved efficacy against pathogens.

Metabolic Engineering

Recent studies have leveraged metabolic engineering techniques to enhance the production of tetracenomycins, including Tcm F1. By utilizing BioBricks® cloning standards and integrating various genetic constructs into Streptomyces strains, researchers have successfully increased yields significantly. For instance, modifications to enhance oxygen utilization and malonyl-CoA condensation have led to improved production titers .

Case Studies

-

Enhanced Production Systems :

- Researchers developed a strain of Streptomyces coelicolor capable of producing up to 400 mg/L of tetracenomycin C through genetic engineering approaches.

- The introduction of specific operons resulted in a threefold increase in production compared to earlier strains.

- Analog Development :

Analyse Des Réactions Chimiques

Oxidation to Tetracenomycin D3

Tetracenomycin F1 monooxygenase (TcmH) catalyzes the oxidation of Tcm F1 to tetracenomycin D3 (Tcm D3), converting the naphthacenone core into a naphthacenequinone structure .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Enzyme | TcmH (homotrimer, MW 37.5 kDa) |

| Substrate | This compound |

| Product | Tetracenomycin D3 |

| Optimal pH | 7.5 |

| K<sub>m</sub> | 7.47 ± 0.67 µM |

| V<sub>max</sub> | 473 ± 10 nmol·min⁻¹·mg⁻¹ |

This reaction introduces a quinone moiety critical for subsequent tailoring steps in tetracenomycin C biosynthesis. Notably, TcmH lacks flavin or metal cofactors, relying instead on sulfhydryl groups and histidine residues for activity .

Cyclization to Form the Fourth Ring

Tcm F1 is generated from tetracenomycin F2 (Tcm F2) via a cyclization reaction catalyzed by TcmI, a polyketide cyclase .

Enzymatic Modifications in Biosynthetic Pathways

Tcm F1 serves as a substrate for multiple tailoring enzymes in Streptomyces glaucescens:

Key Modifications:

The Tcm ARO/CYC enzyme facilitates C9–C14 and C7–C16 cyclizations during earlier stages, while TcmI finalizes the pentacyclic scaffold of Tcm F1 .

Structural Insights into Reactivity

The reactivity of Tcm F1 is governed by its pentacyclic naphthacenone core:

-

Hydroxy groups at positions 3, 8, 10, and 12 enable hydrogen bonding with catalytic residues (e.g., Ser-67, Arg-69 in Tcm ARO/CYC) .

-

The methyl group at position 1 and carboxylic acid at position 2 influence substrate binding in enzymatic pockets .

-

Quinone formation during oxidation (to Tcm D3) introduces electrophilic sites for nucleophilic attacks in downstream reactions .

Propriétés

Numéro CAS |

149791-45-7 |

|---|---|

Formule moléculaire |

C20H14O7 |

Poids moléculaire |

366.3 g/mol |

Nom IUPAC |

3,8,10,12-tetrahydroxy-1-methyl-11-oxo-6H-tetracene-2-carboxylic acid |

InChI |

InChI=1S/C20H14O7/c1-7-14-10(5-12(22)15(7)20(26)27)3-8-2-9-4-11(21)6-13(23)16(9)19(25)17(8)18(14)24/h3-6,21-24H,2H2,1H3,(H,26,27) |

Clé InChI |

BJSNGVYBQJIGRT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O |

SMILES canonique |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O |

Key on ui other cas no. |

149791-45-7 |

Synonymes |

Tcm F1 tetracenomycin F1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.